2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide
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Overview
Description
2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfanyl group attached to a cyanophenyl ring, which is further connected to a benzamide moiety. The presence of the 9-oxofluorenyl group adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyanophenylthiol with 9-oxofluoren-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Chemical Reactions Analysis
2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 9-oxofluorenyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The 9-oxofluorenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The cyanophenyl group can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide can be compared with similar compounds such as:
2-(2-cyanophenyl)sulfanyl-N-(prop-2-en-1-yl)benzamide: This compound has a prop-2-en-1-yl group instead of the 9-oxofluorenyl group, which affects its reactivity and binding properties.
2-(2-cyanophenyl)sulfanyl-N-(propan-2-yl)benzamide: The propan-2-yl group in this compound also alters its chemical and biological properties compared to the 9-oxofluorenyl group.
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(9-oxofluoren-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O2S/c28-16-17-7-1-5-11-24(17)32-25-12-6-4-10-22(25)27(31)29-18-13-14-20-19-8-2-3-9-21(19)26(30)23(20)15-18/h1-15H,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAWEEYYENTJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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